Functional Activity Rank Order in Fibroblast Inositol Uptake: 5,6-DRAME vs. Key Retinoid Analogs
In NIH 3T3 fibroblasts, all-trans-retinoic acid (RA) induced a 60-70% reduction in [3H]inositol uptake after 16 hours. The relative activity of retinoids ranked as follows: RA > 13-cis-RA = retinyl acetate > all-trans-retinol > 5,6-dihydroxyretinoic acid methyl ester (5,6-DRAME) > N-4-hydroxyphenyl retinamide [1]. This places 5,6-DRAME in a distinct intermediate potency tier, less active than the major natural retinoids but more active than the synthetic retinoid 4-HPR, which is critical when selecting a moderate-activity retinoid probe.
| Evidence Dimension | Relative potency to inhibit inositol uptake |
|---|---|
| Target Compound Data | 5,6-DRAME: Rank 5 of 6 among tested retinoids, less active than all-trans-retinol |
| Comparator Or Baseline | All-trans-retinoic acid (RA) caused 60-70% reduction at 10^-5 M. All-trans-retinol showed intermediate activity. 4-HPR showed lowest activity. |
| Quantified Difference | 5,6-DRAME activity is lower than RA (rank difference: 4 positions) and higher than 4-HPR (rank difference: 1 position). No absolute IC50 values available from this study. |
| Conditions | NIH 3T3 fibroblasts, serum-starved conditions, 16-hour exposure, [3H]inositol uptake assay |
Why This Matters
This rank-order data distinguishes 5,6-DRAME from both highly potent (RA, 13-cis-RA) and weakly active (4-HPR) retinoids, guiding selection when a retinoid of moderate functional activity is required.
- [1] Retinoic acid treatment of fibroblasts causes a rapid decrease in [3H]inositol uptake. Experimental Cell Research, 1989, 181(2), 391. View Source
